(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl-substituted biphenyl moiety. This compound is often used in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid typically involves multiple steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the trifluoromethyl-substituted biphenyl moiety using a coupling reagent like HATU or DCC in the presence of a base such as DIPEA.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for efficient purification and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under basic conditions, revealing the active amino acid, which can then participate in biochemical reactions. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(tert-Butoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(methyl)phenyl]phenyl]propanoic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, binding affinity, and pharmacokinetic properties, making it more effective in various applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSKOBXLFDFCO-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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